Imlunestrant Tosylate

Catalog No.
S11250479
CAS No.
2408840-41-3
M.F
C36H32F4N2O6S
M. Wt
696.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imlunestrant Tosylate

CAS Number

2408840-41-3

Product Name

Imlunestrant Tosylate

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid

Molecular Formula

C36H32F4N2O6S

Molecular Weight

696.7 g/mol

InChI

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1

InChI Key

WOXQMUXFSMQUSS-LNLSOMNWSA-N

SMILES

Array

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

See also: Imlunestrant (has active moiety).

Imlunestrant tosylate (LY3484356 tosylate) is an orally bioavailable, non-covalent selective estrogen receptor degrader (SERD) engineered to target both wild-type and mutated estrogen receptor alpha (ERα). Formulated as the p-methylbenzenesulfonate salt to optimize solid-state properties, it provides a highly permeable, processable alternative to the poorly soluble free base. In preclinical and clinical procurement contexts, this specific salt form is prioritized for its ability to achieve continuous, high-level target engagement and cross the blood-brain barrier, addressing critical limitations of first-generation intramuscular SERDs in modeling endocrine-resistant breast cancer [1].

Substituting imlunestrant tosylate with the imlunestrant free base or first-generation SERDs like fulvestrant introduces severe experimental and formulation risks. The free base (CAS 2408840-26-4) exhibits poor aqueous solubility, leading to erratic dissolution profiles and unreliable in vivo dosing, which the tosylate salt was specifically selected to resolve. Furthermore, substituting with fulvestrant fails in advanced disease models because fulvestrant requires intramuscular injection, has limited blood-brain barrier penetrance, and demonstrates reduced binding affinity against acquired ESR1 mutations (such as Y537S and D538G). Procurement of the exact tosylate salt is therefore mandatory for reproducible oral dosing and accurate modeling of endocrine-resistant or brain-metastatic ER+ breast cancer [1].

Formulation Viability and Processability: Tosylate Salt vs. Free Base

The selection of the tosylate salt over the free base is driven by critical differences in solubility and permeability. While the imlunestrant free base is poorly soluble and challenging to formulate for consistent oral delivery, the tosylate salt form demonstrates high permeability and reproducible dissolution. In pharmacokinetic evaluations, the tosylate salt enables a steady-state accumulation and an absolute oral bioavailability that supports a Cmax of 141 ng/mL and an AUC of 2,400 ng*h/mL at standard dosing, ensuring reliable systemic exposure that the free base cannot guarantee [1].

Evidence DimensionAqueous solubility and oral permeability for formulation
Target Compound DataImlunestrant Tosylate (High permeability, optimized dissolution profile for oral solid dosing)
Comparator Or BaselineImlunestrant Free Base (Low aqueous solubility, erratic in vivo absorption)
Quantified DifferenceThe tosylate salt achieves reliable oral bioavailability (Cmax 141 ng/mL) whereas the free base is limited by severe solubility constraints.
ConditionsIn vivo pharmacokinetic profiling and oral solid dosage formulation evaluation.

Procuring the tosylate salt is essential for researchers developing oral solid dosage forms or requiring consistent systemic exposure in animal models.

Overcoming ESR1 Mutant Resistance: Imlunestrant vs. Fulvestrant

A primary driver for procuring imlunestrant over legacy SERDs is its sustained potency against acquired ESR1 mutations. In T47D breast cancer cells, imlunestrant achieves an IC50 of 0.34 nM for cell growth suppression. Furthermore, in patient-derived xenograft (PDX) models harboring Y537S or D538G mutations that exhibit resistance or reduced sensitivity to fulvestrant, oral imlunestrant tosylate alone drives strong tumor growth inhibition (>75%) at 5-10 mg/kg and induces tumor regression at higher doses [1].

Evidence DimensionTumor growth inhibition in ESR1-mutant (Y537S/D538G) PDX models
Target Compound DataImlunestrant Tosylate (>75% tumor growth inhibition at 5-10 mg/kg)
Comparator Or BaselineFulvestrant (Reduced sensitivity / resistance in mutant models)
Quantified DifferenceImlunestrant maintains low-nanomolar potency and drives regression in Y537S/D538G models where fulvestrant fails.
ConditionsESR1 Y537S and D538G mutant patient-derived xenograft (PDX) models.

Validates the selection of imlunestrant tosylate for modeling endocrine-resistant breast cancer where first-generation SERDs are ineffective.

Blood-Brain Barrier Penetrance and Sustained Target Inhibition

Unlike fulvestrant, which has limited brain exposure, imlunestrant was specifically designed to cross the blood-brain barrier, addressing the ~10% of ER+ advanced breast cancer cases that develop brain metastases. Pharmacokinetic modeling demonstrates that imlunestrant achieves >75% continuous inhibition of PGR gene transcription for up to 96 hours post-treatment in both wild-type and mutant ERα xenograft tumors. This sustained target engagement contrasts with the clinical ER blockade capabilities of fulvestrant, which struggles to maintain >75% inhibition even with high-dose intramuscular administration [1].

Evidence DimensionSustained target inhibition (PGR transcription) and BBB penetrance
Target Compound DataImlunestrant Tosylate (>75% continuous inhibition up to 96 hours; brain penetrant)
Comparator Or BaselineFulvestrant (<75% ER blockade clinically; limited brain exposure)
Quantified DifferenceImlunestrant achieves sustained >75% target engagement and critical CNS exposure compared to fulvestrant's limited biodistribution.
ConditionsIn vivo pharmacokinetic modeling in MCF-7 xenograft tumors.

Makes imlunestrant tosylate the mandatory choice for in vivo studies involving ER+ breast cancer brain metastases.

Preclinical Modeling of Endocrine-Resistant Breast Cancer

Due to its low-nanomolar IC50 against ESR1 mutations (e.g., Y537S, D538G), imlunestrant tosylate is the targeted SERD for in vivo PDX models where tumors have developed resistance to fulvestrant or aromatase inhibitors [1].

Development of Oral Solid Dosage Forms

The tosylate salt's optimized permeability and reproducible dissolution profile make it the required active pharmaceutical ingredient (API) for formulating oral tablets or capsules in translational research, avoiding the solubility bottlenecks of the free base [2].

Investigating ER+ Brain Metastases

Because it readily crosses the blood-brain barrier, imlunestrant tosylate is specifically selected for orthotopic brain metastasis models of ER+ breast cancer, a research area where legacy SERDs like fulvestrant cannot be utilized due to poor CNS exposure [1].

Synergistic Combination Therapy Screening

Imlunestrant tosylate provides a reliable oral baseline for combination screens with CDK4/6 inhibitors (e.g., abemaciclib) or PI3K/mTOR inhibitors, ensuring consistent systemic exposure that matches the oral dosing profiles of the combination agents [3].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

696.19172057 Da

Monoisotopic Mass

696.19172057 Da

Heavy Atom Count

49

UNII

F7UDT90EW5

Dates

Last modified: 08-08-2024

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